molecular formula C15H10BrFN2O B8622507 7-Bromo-3-fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 62659-57-8

7-Bromo-3-fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B8622507
CAS No.: 62659-57-8
M. Wt: 333.15 g/mol
InChI Key: LJEAWFCRPWEPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C15H10BrFN2O and its molecular weight is 333.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

62659-57-8

Molecular Formula

C15H10BrFN2O

Molecular Weight

333.15 g/mol

IUPAC Name

7-bromo-3-fluoro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H10BrFN2O/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(17)15(20)18-12/h1-8,14H,(H,18,20)

InChI Key

LJEAWFCRPWEPNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A well stirred suspension of 6.0 g (0.018 mole) of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one in 250 ml methylene chloride was cooled to -70°, and 7.5 ml (0.06 mole) of diethylaminosulfur trifluoride was added dropwise. The reaction mixture was allowed to warm slowly to -10° over a period of 30 min., and held at -10° for 20 min., until most of the solid had dissolved. The reaction mixture was poured into 500 ml of ice water and stirred until the yellow color faded. The organic layer was separated, dried over MgSO4, and evaporated to dryness under reduced pressure. The residue was dissolved in 300 ml of hot benzene and filtered hot. The filtrate was mixed with 400 ml hexane and cooled. The crystals that separated were collected on a filter, washed with hexane, and dried in air to give 5.28 g (88%) of 3-fluoro-7-bromo-1,3-dihydro- 5-phenyl-2H-1,4-benzodiazepin-2-one as colorless crystals: mp 207°-209° (dec.); 19F nmr (acetone-d6) δ -162.6 ppm (d, J = 57 Hz); 1H nmr (acetone-d6) δ 5.86 ppm (d, J = 57 Hz, 1H), 7.2-8 ppm (m, 8H), 9.90 ppm (NH); ir (KBr) 5.84μ (C=O). A sample was dried in a vacuum oven for analysis.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

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